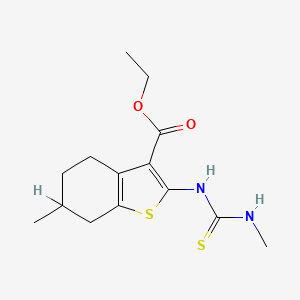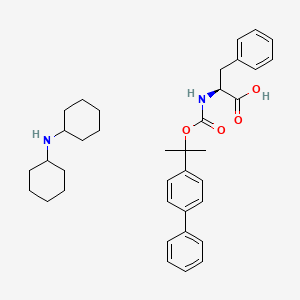
Sodium 1-amino-9,10-dihydro-4-((4-(1,1-dimethylethyl)-2-methylphenyl)amino)-9,10-dioxoanthracene-2-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-amino-9,10-dihydro-4-((4-(1,1-dimethylethyl)-2-methylphenyl)amino)-9,10-dioxoanthracene-2-sulphonate involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization and chromatography to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 1-amino-9,10-dihydro-4-((4-(1,1-dimethylethyl)-2-methylphenyl)amino)-9,10-dioxoanthracene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Sodium 1-amino-9,10-dihydro-4-((4-(1,1-dimethylethyl)-2-methylphenyl)amino)-9,10-dioxoanthracene-2-sulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug candidate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Sodium 1-amino-9,10-dihydro-4-((4-(1,1-dimethylethyl)-2-methylphenyl)amino)-9,10-dioxoanthracene-2-sulphonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Sodium 1-amino-9,10-dihydro-4-((4-(1,1-dimethylethyl)-2-methylphenyl)amino)-9,10-dioxoanthracene-2-sulphonate include:
- 2-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt
- 1-Amino-4-((2,5-dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid sodium salt
- 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((4-methylphenyl)amino)-9,10-dioxo-, monosodium salt .
Uniqueness
What sets this compound apart is its unique structural configuration, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
70416-82-9 |
|---|---|
Molekularformel |
C25H23N2NaO5S |
Molekulargewicht |
486.5 g/mol |
IUPAC-Name |
sodium;1-amino-4-(4-tert-butyl-2-methylanilino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C25H24N2O5S.Na/c1-13-11-14(25(2,3)4)9-10-17(13)27-18-12-19(33(30,31)32)22(26)21-20(18)23(28)15-7-5-6-8-16(15)24(21)29;/h5-12,27H,26H2,1-4H3,(H,30,31,32);/q;+1/p-1 |
InChI-Schlüssel |
GPELPEMTBJRDAD-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















